REACTION_CXSMILES
|
S([CH:5]([CH2:17]C(OCCCCCCCC)=O)[C:6]([O:8][CH2:9][CH2:10][CH2:11][CH2:12]CCCC)=[O:7])(O)(=O)=O.[Na].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[C:6]([O:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:7])[CH:5]=[CH2:17] |f:0.1,2.3.4,^1:28|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C(C(=O)OCCCCCCCC)CC(=O)OCCCCCCCC.[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This gave an approximately 40% strength dispersion
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |